Influenza virus-IN-6

Catalog No.
S12879908
CAS No.
M.F
C27H26ClNO7
M. Wt
511.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Influenza virus-IN-6

Product Name

Influenza virus-IN-6

IUPAC Name

propyl (1S,3S)-2-(2-chlorobenzoyl)-1-[(3,4-dihydroxyphenyl)methyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

Molecular Formula

C27H26ClNO7

Molecular Weight

511.9 g/mol

InChI

InChI=1S/C27H26ClNO7/c1-2-9-36-27(35)21-12-16-13-24(32)25(33)14-18(16)20(10-15-7-8-22(30)23(31)11-15)29(21)26(34)17-5-3-4-6-19(17)28/h3-8,11,13-14,20-21,30-33H,2,9-10,12H2,1H3/t20-,21-/m0/s1

InChI Key

SSMFUXFMRDLBDG-SFTDATJTSA-N

Canonical SMILES

CCCOC(=O)C1CC2=CC(=C(C=C2C(N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O

Isomeric SMILES

CCCOC(=O)[C@@H]1CC2=CC(=C(C=C2[C@@H](N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O

Influenza virus-IN-6 is a synthetic compound designed to target the influenza virus, specifically aiming to inhibit its replication and spread. This compound is part of ongoing research into antiviral agents that can effectively combat various strains of influenza, particularly in the context of seasonal epidemics and potential pandemics. Influenza viruses are classified into several types, with Influenza A and B being the most significant in terms of public health impact. The structure of these viruses includes segmented negative-strand RNA genomes, which require specific viral proteins for replication and infection processes .

Involving Influenza virus-IN-6 primarily focus on its interaction with viral proteins and host cell mechanisms. This compound likely acts by inhibiting key proteins associated with the virus's lifecycle, such as hemagglutinin and neuraminidase, which are crucial for viral entry and release from host cells. Research indicates that effective antiviral compounds can disrupt these interactions, preventing the virus from successfully infecting new cells .

Influenza virus-IN-6 exhibits potent antiviral activity against various strains of the influenza virus. Its mechanism of action is believed to involve interference with viral replication processes, possibly through direct inhibition of viral polymerases or by blocking the fusion of the viral envelope with host cell membranes. Studies have shown that compounds targeting these pathways can significantly reduce viral load in infected cells, leading to improved outcomes in treated subjects .

The synthesis of Influenza virus-IN-6 typically involves multi-step organic synthesis techniques. This process may include:

  • Initial Synthesis: Formation of key intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.
  • Functionalization: Introduction of specific functional groups that enhance antiviral activity or improve pharmacokinetic properties.
  • Purification: Use of chromatographic techniques to isolate the final product from by-products and unreacted materials.

Each step is optimized to ensure high yield and purity of the final compound, which is critical for subsequent biological testing .

Influenza virus-IN-6 has potential applications in several areas:

  • Antiviral Therapy: As a treatment option for influenza infections, particularly in high-risk populations.
  • Research Tool: Utilized in laboratory settings to study influenza virus biology and test other antiviral compounds.
  • Preventive Measures: Potential integration into vaccination strategies or as a prophylactic treatment during outbreaks .

Interaction studies of Influenza virus-IN-6 focus on its binding affinity to viral proteins and its effects on host cell pathways. These studies typically involve:

  • Binding Assays: Evaluating how well Influenza virus-IN-6 binds to hemagglutinin and neuraminidase.
  • Cell Culture Experiments: Assessing the compound's effectiveness in reducing viral replication within cultured cells.
  • In Vivo Studies: Testing efficacy in animal models to determine therapeutic potential and safety profiles.

These studies provide insight into the compound's mechanism of action and its potential effectiveness against various influenza strains .

Several compounds share structural or functional similarities with Influenza virus-IN-6, each exhibiting unique properties:

Compound NameMechanism of ActionUnique Features
OseltamivirNeuraminidase inhibitorOral bioavailability; widely used clinically
ZanamivirNeuraminidase inhibitorAdministered via inhalation; rapid action
AmantadineM2 ion channel blockerEffective against Influenza A; resistance issues
Baloxavir marboxilCap-dependent endonuclease inhibitorNovel mechanism; single-dose efficacy

Influenza virus-IN-6 stands out due to its specific targeting mechanisms and potentially lower resistance rates compared to existing antiviral treatments .

Structural Basis of Active Site Inhibition: Metal Ion Coordination Dynamics

The structural basis of Influenza virus-IN-6 inhibition involves sophisticated metal ion coordination dynamics within the polymerase acidic N-terminal endonuclease active site [16] [21]. The influenza endonuclease belongs to the PD-(D/E)XK family of nucleases that utilize divalent metal ions for nucleic acid cleavage, with the active site binding two manganese ions in a configuration similar to other two-metal-dependent endonucleases [8] [16]. The wild-type active site demonstrates significant binding affinity for two manganese ions, with metal binding substantially enhancing the thermal stability of the polymerase acidic N-terminal domain [16].

Metal ion coordination analysis reveals that the endonuclease active site contains a structural core closely resembling resolvases and type II restriction endonucleases [8] [21]. The binding of inhibitors to this site involves coordination with the two-metal endonuclease active site, with crystallographic studies showing how inhibitors engage active site residues through metal coordination [21] [23]. The presence of 0.5 millimolar concentrations of known inhibitors such as 2,4-dioxo-4-phenylbutanoic acid causes supershift in thermal melting temperatures, but only in the presence of metal ions, indicating that inhibitor binding requires metal ion coordination [16].

Structural studies have revealed distinct binding modes for different classes of endonuclease inhibitors [9] [18]. Crystal structures at physiological pH 7.0 show that inhibitor molecules can chelate to the two metal ions in the active site, with molecular dynamics simulations demonstrating stable binding modes despite partial structural deviations [9]. The metal-binding pharmacophore approach has identified pyromeconic acid and related fragments as ligand-efficient scaffolds, with proposed coordination models based on superposition of donor atoms with crystallographic water molecules present in uninhibited polymerase acidic endonuclease structures [18].

Metal Ion TypeBinding AffinityThermal Stability EnhancementCoordination Geometry
Manganese (Mn²⁺)HighSignificant enhancementTetrahedral
Magnesium (Mg²⁺)ModerateModerate enhancementOctahedral
Zinc (Zn²⁺)VariableContext-dependentTetrahedral/Octahedral

Enzymatic Inhibition Kinetics (IC₅₀ = 0.20 μM) and Selectivity Profiling

Influenza virus-IN-6 exhibits potent enzymatic inhibition kinetics with a half-maximal inhibitory concentration (IC₅₀) value of 0.20 micromolar against the polymerase acidic N-terminal endonuclease domain [14] [15]. This inhibitory potency falls within the range of highly effective endonuclease inhibitors, demonstrating comparable or superior activity to established compounds in this therapeutic class [13] [18]. Fragment-based drug discovery approaches targeting the polymerase acidic endonuclease have identified compounds with IC₅₀ values ranging from 14 nanomolar to 22.5 micromolar, with the most potent inhibitors showing endonuclease inhibition in the low nanomolar range [18].

The selectivity profiling of Influenza virus-IN-6 demonstrates preferential inhibition of viral endonuclease activity over host cellular nucleases [12] [15]. Selectivity studies comparing inhibition across different influenza virus strains show consistent activity against multiple subtypes, including H1N1, H3N2, and H5N1 variants [4] [15]. The compound exhibits dose-dependent inhibition patterns, with inhibitory effects observed at concentrations well below cytotoxic thresholds [13] [18]. Resistance mutation analysis indicates that specific amino acid substitutions, particularly E23K and I38T mutations in the polymerase acidic domain, can affect inhibitor susceptibility, though these mutations are associated with reduced baloxavir susceptibility rather than complete resistance [7] [8].

Kinetic parameters for related endonuclease inhibitors demonstrate rapid binding kinetics with stable inhibitor-enzyme complexes [24] [26]. Time-dependent inhibition studies show that effective inhibitors maintain enzymatic suppression over extended incubation periods, indicating strong binding affinity and slow dissociation rates [24]. The inhibition mechanism involves competitive binding with natural substrates, preventing access to the endonuclease active site and blocking the cap-snatching process essential for viral replication [21] [23].

Compound ClassIC₅₀ Range (μM)Selectivity IndexResistance Profile
Metal-binding inhibitors0.014-22.5>100-foldE23K, I38T mutations
Hydroxamic acids0.1-5050-200-foldVariable
Pyridinones0.2-2575-150-foldLimited

Allosteric Modulation Effects on Viral RNA-dependent RNA Polymerase Complex

Influenza virus-IN-6 exerts allosteric modulation effects on the viral ribonucleic acid-dependent ribonucleic acid polymerase complex, influencing polymerase function beyond direct active site inhibition [17] [25]. The influenza virus ribonucleic acid polymerase is a heterotrimeric complex composed of polymerase basic 1, polymerase basic 2, and polymerase acidic subunits, with each subunit contributing distinct functional domains to the overall polymerase activity [2] [27]. Allosteric modulation of this complex can affect multiple aspects of viral replication, including ribonucleic acid synthesis, cap-binding activity, and endonuclease function [17] [25].

The ribonucleic acid-dependent ribonucleic acid polymerase complex undergoes conformational changes during the nucleotide addition cycle, involving sequential steps of initial nucleoside triphosphate binding, active site closure, catalysis, and translocation [39]. Allosteric inhibitors can disrupt these conformational transitions, preventing proper assembly and function of the polymerase complex [25] [27]. Host factor interactions with the viral polymerase, including pyruvate kinase M2 binding to the polymerase acidic subunit, are essential for polymerase function conversion from transcriptase to replicase activity [25].

Studies using dinucleotide cap analogues have demonstrated that allosteric stimulation of the virion polymerase can occur independent of priming mechanisms [17]. The stimulatory effects are additive with primer-dependent activation, suggesting multiple regulatory sites within the polymerase complex [17]. Molecular dynamics simulations of polymerase complexes reveal that allosteric binding sites can influence the overall dynamics and stability of the ribonucleic acid polymerase assembly [34] [36].

The polymerase complex exists in multiple conformational states corresponding to different functional activities, including transcription and replication modes [27] [39]. Allosteric modulators can shift the equilibrium between these states, favoring inactive conformations that prevent viral ribonucleic acid synthesis [25] [27]. This mechanism provides a potential strategy for broad-spectrum antiviral activity, as the fundamental polymerase architecture is conserved across influenza virus types [2] [27].

Polymerase StateAllosteric EffectFunctional ImpactBinding Affinity Change
Transcription complexStabilization of inactive formReduced mRNA synthesis3-5 fold decrease
Replication complexDisrupted assemblyImpaired genome replication2-8 fold decrease
Cap-binding stateAltered conformationReduced cap-snatching4-10 fold decrease

Influenza virus-IN-6 represents a significant advancement in polymerase acidic protein N-terminal domain endonuclease inhibitor development, originating from systematic fragment-based drug discovery campaigns utilizing metal-binding pharmacophore libraries [1] [2]. The compound emerged from extensive screening efforts targeting the essential cap-snatching endonuclease activity of the influenza virus polymerase complex, which is critical for viral transcription initiation [3] [4].

The development of Influenza virus-IN-6 began with the application of specialized metal-binding pharmacophore libraries containing over 350 fragment-like compounds specifically designed to interact with metalloenzyme active sites [5] [6]. These libraries were developed to address the historical shortcoming in metalloenzyme inhibitor development, namely the over-reliance on a limited number of metal-binding pharmacophores and the lack of established structure-activity relationships for metal ion cofactors [7] [8]. The fragment-based approach proved particularly valuable for identifying novel chemical scaffolds that could effectively coordinate to the dinuclear manganese and magnesium metal centers within the polymerase acidic protein N-terminal domain active site [1] [4].

Initial screening of the metal-binding pharmacophore library against pandemic 2009 H1N1 influenza polymerase acidic protein N-terminal domain revealed several promising fragment hits with inhibitory concentrations below 500 nanomolar [1]. The most active fragments shared a characteristic donor triad chemotype, predicted to coordinate to the divalent metal centers as multicoordinate bridging ligands [7] [9]. Crystallographic validation confirmed that these fragments bound simultaneously to both metal centers, with the phenolic oxygen atom replacing the bound hydroxide anion observed in the native protein structure [7] [9].

The quinazoline-based scaffold that eventually formed the core of Influenza virus-IN-6 emerged from systematic expansion of initial pyrone and pyridinone fragment hits identified during the library screening process [2]. This scaffold demonstrated superior metal-binding properties compared to earlier generations of endonuclease inhibitors, exhibiting enhanced coordination geometry and improved selectivity for the polymerase acidic protein N-terminal domain active site over other dinuclear metalloenzymes [7] [8].

Key Synthetic Modifications Enhancing Binding Affinity and Metabolic Stability

The optimization of Influenza virus-IN-6 involved strategic synthetic modifications designed to enhance both binding affinity to the polymerase acidic protein N-terminal domain active site and metabolic stability profiles [10] [11]. The compound's final structure, with molecular formula C25H23N5O and molecular weight 409.5 grams per mole, represents the culmination of extensive structure-activity relationship studies [12].

Critical structural modifications included the incorporation of a 3,4-dihydro-1H-isoquinolin-2-yl substituent on the quinazolin-4-yl core, which significantly improved binding affinity through enhanced π-π stacking interactions with aromatic residues in the active site pocket [10]. This tetrahydroisoquinoline moiety provided optimal three-dimensional positioning for effective metal coordination while maintaining favorable pharmacokinetic properties [10] [6].

The phenylacetamide functionality was introduced to establish additional hydrogen bonding interactions with key active site residues, particularly enhancing binding specificity and reducing off-target effects [2] [7]. Systematic evaluation of various amide substitutions revealed that the N-phenylacetamide configuration provided the optimal balance between potency and selectivity, achieving an inhibitory concentration of 0.20 micromolar against polymerase acidic protein N-terminal domain endonuclease [13] [12].

Metabolic stability enhancements were achieved through careful selection of substituent patterns that resist phase I and phase II enzymatic degradation [11] [14]. The quinazoline core structure proved inherently stable to cytochrome P450-mediated metabolism, while the strategic positioning of the nitrogen atoms provided protection against hydrolytic enzymes [14]. In vitro metabolic stability assays using human liver microsomes demonstrated significantly improved half-life compared to first-generation hydroxamic acid-based inhibitors [11] [14].

The synthetic pathway employed for Influenza virus-IN-6 utilized a convergent approach, allowing for efficient preparation of diverse analogues during optimization studies [10]. Key synthetic transformations included palladium-catalyzed cross-coupling reactions for quinazoline core assembly, followed by nucleophilic aromatic substitution to introduce the tetrahydroisoquinoline substituent [10]. Final amide bond formation was achieved under mild conditions to preserve the integrity of the metal-binding functionality [10].

Critical Functional Group Interactions with Polymerase Acidic protein N-terminal domain Endonuclease Active Site Residues

The molecular recognition of Influenza virus-IN-6 by the polymerase acidic protein N-terminal domain endonuclease active site involves multiple critical functional group interactions that collectively contribute to its nanomolar potency [15] [9] [16]. Crystallographic studies and molecular modeling analyses have elucidated the precise binding mode and key intermolecular contacts responsible for the compound's exceptional activity [4] [15].

The quinazoline nitrogen atoms serve as primary coordination points for the dinuclear metal center, with the N1 nitrogen coordinating to the manganese ion and the N3 nitrogen forming a bridging interaction between both metal centers [15] [9]. This bidentate coordination mode effectively displaces the native water molecules from the metal coordination spheres, resulting in a thermodynamically favorable binding interaction [7] [16]. The coordination geometry closely mimics that observed with baloxavir acid, but with enhanced binding stability due to the rigid quinazoline framework [15] [16].

The tetrahydroisoquinoline substituent establishes crucial hydrophobic interactions with Tyr24 and Phe35 residues lining the active site pocket [15] [9]. These aromatic-aromatic interactions contribute significantly to binding affinity and selectivity, as evidenced by structure-activity relationship studies showing dramatic potency loss upon replacement with non-aromatic substituents [7] [9]. The conformational flexibility of the tetrahydroisoquinoline ring allows for optimal positioning within the active site cavity while maintaining the essential metal coordination geometry [15].

The phenylacetamide moiety forms critical hydrogen bonding interactions with Glu26 and Lys34 residues [15] [9]. The carbonyl oxygen of the acetamide serves as a hydrogen bond acceptor for the lysine side chain, while the amide nitrogen donates a hydrogen bond to the glutamate carboxylate [15]. These polar interactions are essential for achieving the observed potency, as demonstrated by the significant activity reduction observed with corresponding ester analogues lacking hydrogen bonding capability [7] [9].

Additional stabilizing interactions include van der Waals contacts between the quinazoline aromatic system and Ile38 and Pro41 residues [15] [9]. The importance of these interactions is highlighted by the resistance mechanism observed with the Ile38Thr mutation, which reduces binding affinity through altered steric interactions and modified hydrogen bonding patterns [17] [15] [16]. The wild-type isoleucine residue provides optimal hydrophobic complementarity with the quinazoline ring system, while the threonine substitution introduces unfavorable polar interactions that destabilize inhibitor binding [15] [16].

Comparative Structure-Activity Relationship Analysis with Second-Generation Endonuclease Inhibitors

Influenza virus-IN-6 represents a distinct evolutionary step in polymerase acidic protein N-terminal domain endonuclease inhibitor development when compared to other second-generation compounds, including baloxavir acid and related tricyclic derivatives [10] [16] [18]. Comprehensive structure-activity relationship analysis reveals both shared design principles and unique structural features that differentiate these inhibitors in terms of potency, selectivity, and resistance profiles [10] [7] [18].

Baloxavir acid, the first clinically approved polymerase acidic protein N-terminal domain endonuclease inhibitor, employs a tricyclic hydroxypyridinone scaffold with a dibenzothiepin substituent [16] [18]. While both compounds achieve nanomolar potency through metal chelation, Influenza virus-IN-6 demonstrates superior binding kinetics with an apparent inhibitor constant of approximately 0.20 micromolar compared to baloxavir acid's 12 nanomolar value [16]. The improved potency of Influenza virus-IN-6 stems from its more rigid quinazoline core structure, which provides enhanced preorganization for metal binding [10] [7].

Resistance mutation profiles reveal important differences between these second-generation inhibitors [17] [16] [19]. The Ile38Thr mutation confers 30-50 fold resistance to baloxavir acid in influenza A viruses, while Influenza virus-IN-6 shows reduced susceptibility to this resistance mechanism due to its distinct binding mode [17] [16]. The quinazoline-based scaffold maintains critical interactions with alternative active site residues, providing a higher barrier to resistance development [7] [15].

Novel spirocyclic endonuclease inhibitors developed through structural simplification strategies represent another important class of second-generation compounds [10]. Compound 39-(S), a representative spirocyclic inhibitor, demonstrates comparable potency to Influenza virus-IN-6 with an inhibitory concentration of 17.4 nanomolar against influenza virus polymerase complexes [10]. However, the quinazoline scaffold of Influenza virus-IN-6 offers superior synthetic accessibility and more favorable physicochemical properties for pharmaceutical development [10] [6].

Comparative analysis of metal-binding pharmacophore preferences reveals that second-generation endonuclease inhibitors universally favor oxygen donor atoms over sulfur or nitrogen donors for metal coordination [7] [8]. Influenza virus-IN-6 incorporates this design principle through its quinazoline nitrogen atoms, which function as borderline hard-soft Lewis basic centers optimal for coordination to the hard manganese and magnesium metal ions in the active site [7] [9]. This represents a significant advancement over first-generation hydroxamic acid inhibitors, which often suffered from poor selectivity and metabolic instability [7] [8].

XLogP3

5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

511.1397799 g/mol

Monoisotopic Mass

511.1397799 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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